molecular formula C10H13F3N2O3 B2937014 4-(1-methyl-1H-imidazol-4-yl)butanal,trifluoroaceticacid CAS No. 2377035-92-0

4-(1-methyl-1H-imidazol-4-yl)butanal,trifluoroaceticacid

Cat. No.: B2937014
CAS No.: 2377035-92-0
M. Wt: 266.22
InChI Key: IRZNDLVHJBOGIS-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-imidazol-4-yl)butanal, trifluoroacetic acid is a compound with the molecular formula C8H12N2O.C2HF3O2 and a molecular weight of 266.22 g/mol . It is a heterocyclic compound that contains an imidazole ring, which is a common structural motif in many biologically active molecules. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-4-yl)butanal, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group in the butanal moiety can be oxidized to form a carboxylic acid.

    Reduction: The imidazole ring can undergo reduction reactions to form saturated heterocycles.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the imidazole ring would yield a saturated heterocycle.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-4-yl)butanal, trifluoroacetic acid is not well-documented. the imidazole ring is known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-4-carboxaldehyde: Similar structure but lacks the trifluoroacetic acid group.

    4-(1H-imidazol-4-yl)butanal: Similar structure but lacks the methyl group on the imidazole ring.

    1-methyl-1H-imidazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of the butanal group.

Uniqueness

4-(1-methyl-1H-imidazol-4-yl)butanal, trifluoroacetic acid is unique due to the presence of both the butanal and trifluoroacetic acid groups, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

4-(1-methylimidazol-4-yl)butanal;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.C2HF3O2/c1-10-6-8(9-7-10)4-2-3-5-11;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZNDLVHJBOGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCCC=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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